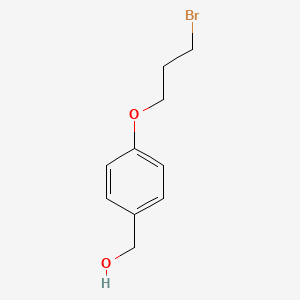

(4-(3-Bromopropoxy)phenyl)methanol

Description

(4-(3-Bromopropoxy)phenyl)methanol is a brominated aromatic compound characterized by a 3-bromopropoxy chain attached to a para-substituted benzyl alcohol group. The bromopropoxy moiety introduces electrophilic reactivity, while the benzyl alcohol group enhances solubility in polar solvents. For instance, 4-(3-Bromopropoxy)benzaldehyde (32) is prepared by reacting 4-hydroxybenzaldehyde with 1,3-dibromopropane in tetrahydrofuran (THF) using potassium carbonate as a base, yielding 40% . Reduction of the aldehyde group in such intermediates could yield the corresponding methanol derivative. Structural confirmation of related compounds relies on NMR spectroscopy, with $^1$H-NMR peaks for bromopropoxy protons appearing at δ 3.5–3.7 ppm (methylene groups) and δ 4.1–4.3 ppm (ether linkage) .

Properties

IUPAC Name |

[4-(3-bromopropoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,12H,1,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNYAVQLFWCQTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-Bromopropoxy)phenyl)methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 1,3-dibromopropane. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (4-(3-Bromopropoxy)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form (4-(3-Bromopropoxy)phenyl)methane using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom in the bromopropoxy group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: (4-(3-Bromopropoxy)phenyl)aldehyde or (4-(3-Bromopropoxy)phenyl)carboxylic acid.

Reduction: (4-(3-Bromopropoxy)phenyl)methane.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (4-(3-Bromopropoxy)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It is also used in the synthesis of biologically active molecules.

Medicine: The compound is investigated for its potential therapeutic applications. Derivatives of this compound are studied for their activity against various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of (4-(3-Bromopropoxy)phenyl)methanol involves its interaction with specific molecular targets. The bromopropoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that interact with biological targets. The phenyl ring and methanol group contribute to the compound’s overall reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

A. Aldehyde vs. Methanol Derivatives

- 4-(3-Bromopropoxy)benzaldehyde (32): Contains an aldehyde group instead of benzyl alcohol. The aldehyde’s electrophilic nature facilitates further condensation reactions, whereas the methanol group in the target compound enables hydrogen bonding, increasing water solubility. The aldehyde derivative is synthesized in 40% yield, lower than the 67% yield of [4-(4-methoxybutoxy)phenyl]methanol (38), suggesting steric or electronic challenges in aldehyde formation .

- [4-(3-Methoxypropoxy)phenyl]methanol (34): Replaces bromine with a methoxy group, eliminating the alkyl halide’s reactivity. This substitution reduces molecular weight (34: ~212 g/mol vs. target compound: ~245 g/mol) and alters polarity, as evidenced by $^13$C-NMR shifts for the methoxy carbon (δ 56–58 ppm) versus bromopropoxy carbons (δ 30–35 ppm) .

B. Halogen and Alkyl Chain Modifications

- ((3-Bromopropoxy)methyl)benzene (CAS 54314-84-0) : Shares the 3-bromopropoxy chain but lacks the benzyl alcohol group. Its structural similarity score (0.94) to the target compound highlights the influence of the hydroxyl group on hydrogen-bonding capacity and boiling point .

- (3-Bromo-4-methoxyphenyl)methanol (CAS 38493-59-3): Features a methoxy group adjacent to bromine, enhancing electron-donating effects on the aromatic ring. This alters reactivity in electrophilic substitution compared to the target compound’s para-substituted bromopropoxy group .

Physicochemical Properties

- Molecular Weight: Bromine increases molecular weight (e.g., 245 g/mol for the target compound vs. 202 g/mol for (3-Amino-4-bromophenyl)methanol) .

- Solubility: The hydroxyl group in the target compound enhances aqueous solubility compared to non-polar analogs like ((3-Bromopropoxy)methyl)benzene .

- Thermal Stability : Bromopropoxy derivatives exhibit lower thermal stability than methoxy analogs due to the labile C-Br bond, as seen in decomposition studies of related brominated ethers .

Key Research Findings

- Synthetic Routes: Bromopropoxy compounds are typically synthesized via SN2 reactions between bromoalkanes and phenolic derivatives. For example, 4-(3-Bromopropoxy)benzaldehyde (32) is formed using 1,3-dibromopropane and 4-hydroxybenzaldehyde in THF .

- Spectroscopic Data : $^1$H-NMR of bromopropoxy protons shows splitting patterns distinct from methoxy or chloro analogs, aiding structural elucidation .

- Reactivity : The bromine atom in the target compound enables nucleophilic substitutions, contrasting with the inert methoxy group in 34. This makes it a versatile intermediate for synthesizing polymers or pharmaceuticals .

Biological Activity

(4-(3-Bromopropoxy)phenyl)methanol, with the molecular formula C10H13BrO2, is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a bromopropoxy group attached to a phenolic ring and a hydroxymethyl group. This unique configuration contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 229.11 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Functional Groups | Bromine, hydroxymethyl |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromine atom in the bromopropoxy group can undergo nucleophilic substitution reactions, leading to the formation of derivatives that may exhibit enhanced biological activity. The compound's phenolic structure allows it to participate in redox reactions, potentially influencing cellular mechanisms involved in inflammation and cancer progression.

Anticancer Properties

Research has indicated that derivatives of this compound may possess anticancer activity. For instance, studies have shown that similar brominated compounds can induce apoptosis in cancer cells by triggering DNA fragmentation and nuclear condensation . The presence of the bromine atom is believed to enhance the compound's ability to interact with cellular targets involved in tumorigenesis.

Antimicrobial Effects

Brominated phenolic compounds are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit inhibitory effects against various bacterial strains. This activity is likely due to its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.

Anti-inflammatory Activity

The compound may also have potential anti-inflammatory effects. Similar compounds have been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes . This property could make this compound a candidate for developing treatments for inflammatory diseases.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of several brominated phenols, including derivatives of this compound. Results indicated significant antiproliferative effects against human cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the specific derivative used .

- Antimicrobial Evaluation : In another study, this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 62.5 µg/mL to 125 µg/mL against strains like Staphylococcus aureus and Escherichia coli.

- Inflammatory Response : Research investigating the anti-inflammatory properties revealed that compounds similar to this compound could significantly reduce levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages . This suggests potential therapeutic applications in treating conditions like rheumatoid arthritis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.